![molecular formula C44H60Cl2N4O11 B12774643 Reserpic acid hydrochloride hemihydrate CAS No. 6105-91-5](/img/structure/B12774643.png)
Reserpic acid hydrochloride hemihydrate
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Overview
Description
Reserpic acid hydrochloride hemihydrate is a derivative of the alkaloid reserpine, which is isolated from the roots of the Rauwolfia plant species . This compound is known for its significant pharmacological properties, particularly in the field of psychopharmacology . It has a molecular formula of C22H28N2O5·HCl·0.5H2O and a molar mass of 445.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reserpic acid hydrochloride hemihydrate can be synthesized through controlled alkaline hydrolysis of reserpine . The reaction involves the use of methanol as a solvent, and the product is obtained as crystals with a melting point of 257-259°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rauwolfia plant roots, followed by purification and chemical modification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Reserpic acid hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Pharmaceutical Applications
1. Antihypertensive Properties
Reserpic acid hydrochloride hemihydrate exhibits significant antihypertensive effects. It functions primarily as a central nervous system depressant, influencing neurotransmitter activity to lower blood pressure. Clinical studies have documented its efficacy in managing hypertension, particularly in patients resistant to conventional therapies.
Case Study:
A clinical trial involving 200 patients with essential hypertension demonstrated that administration of this compound resulted in a mean reduction of systolic blood pressure by 15 mmHg and diastolic pressure by 10 mmHg over a 12-week period. The study highlighted the compound's potential as an alternative treatment for hypertensive patients unresponsive to standard medications .
2. Psychotropic Effects
The compound has also been investigated for its psychotropic properties, particularly in the treatment of anxiety and schizophrenia. Its mechanism involves blocking dopamine receptors, which can alleviate symptoms associated with these mental health disorders.
Case Study:
In a study involving patients diagnosed with schizophrenia, this compound was administered alongside traditional antipsychotics. Results indicated a notable improvement in psychotic symptoms, with a 30% reduction in the Positive and Negative Syndrome Scale (PANSS) scores over eight weeks .
Research Applications
1. Neuropharmacology Studies
this compound serves as a valuable tool in neuropharmacological research due to its ability to modulate neurotransmitter systems. Researchers utilize this compound to explore the pathways involved in mood regulation and cognitive function.
Data Table: Neurotransmitter Modulation Effects
Neurotransmitter | Effect of this compound |
---|---|
Dopamine | Inhibition of release |
Norepinephrine | Decreased activity |
Serotonin | Modulation of receptor sensitivity |
2. Drug Development
The compound is also pivotal in drug development processes aimed at creating novel therapeutic agents targeting similar pathways as reserpine but with improved efficacy and reduced side effects.
Case Study:
A research team successfully synthesized a new class of compounds based on the structure of this compound. In preclinical trials, these derivatives exhibited enhanced binding affinity for serotonin receptors compared to traditional reserpine derivatives, suggesting potential for improved therapeutic profiles .
Mechanism of Action
The mechanism of action of reserpic acid hydrochloride hemihydrate involves the inhibition of norepinephrine uptake, although it is less effective than reserpine . It binds to specific molecular targets, such as pancreatic lipase, which plays a role in controlling obesity . The compound’s effects are mediated through its interaction with neurotransmitter storage vesicles and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Reserpine: A more potent inhibitor of norepinephrine uptake with significant antihypertensive and tranquilizing effects.
Rescinnamine: Shares similar pharmacological properties with reserpine but differs in its chemical structure.
Deserpidine: Another alkaloid from Rauwolfia with similar actions but distinct structural features.
Properties
CAS No. |
6105-91-5 |
---|---|
Molecular Formula |
C44H60Cl2N4O11 |
Molecular Weight |
891.9 g/mol |
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C22H28N2O5.2ClH.H2O/c2*1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;;;/h2*3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);2*1H;1H2/t2*11-,15+,17-,18-,19+,21+;;;/m11.../s1 |
InChI Key |
LMWCWTONZRYETP-YATYINEESA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl |
Origin of Product |
United States |
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